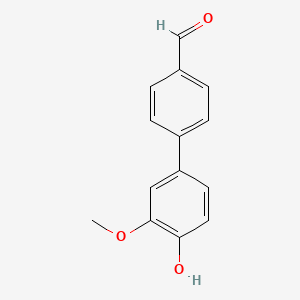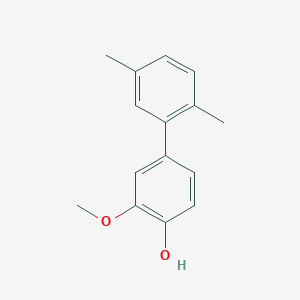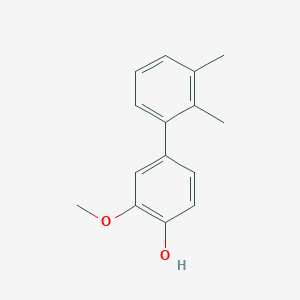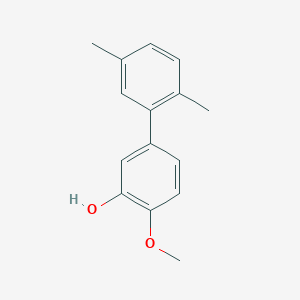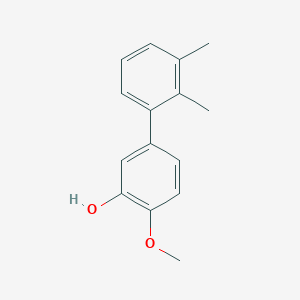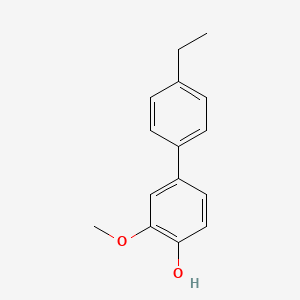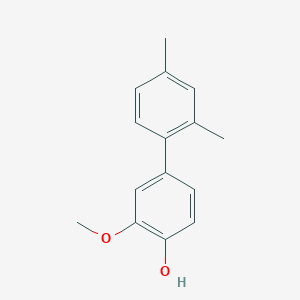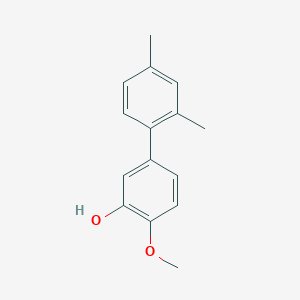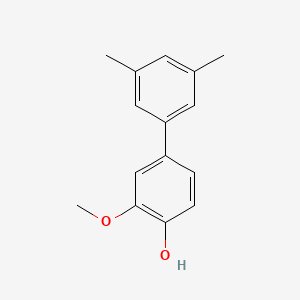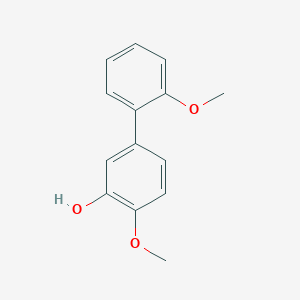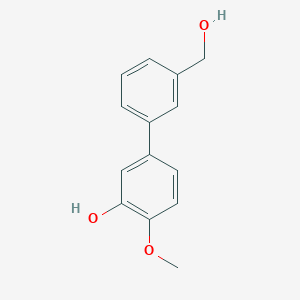
5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95%
描述
5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% (HMPM) is a widely used compound in the field of synthetic organic chemistry. It is a versatile and widely studied reagent that has been used as a starting material for a variety of chemical processes. HMPM has been used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. HMPM has also been used in a variety of laboratory experiments, such as the synthesis of organic compounds, the preparation of catalysts, and the study of reaction mechanisms.
科学研究应用
5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is a versatile and widely studied reagent that has been used in a variety of scientific research applications. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been used in the study of reaction mechanisms and the preparation of catalysts. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has also been used in the synthesis of polymers and in the preparation of nanomaterials. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has also been used in the study of drug metabolism and the development of new drugs. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has also been used in the synthesis of natural products and in the study of their biological activities.
作用机制
The mechanism of action of 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% acts as a catalyst in the synthesis of organic compounds. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is believed to act as a Lewis acid, which can react with a nucleophile to form an alkoxy anion. This alkoxy anion can then react with a nucleophile to form a new bond, which can then be used to form the desired product. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is also believed to act as a proton donor, which can facilitate the formation of a new bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been shown to act as a catalyst in the synthesis of organic compounds, and has been used in the study of drug metabolism and the development of new drugs. In addition, 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been shown to be non-toxic and non-irritating, and has not been shown to have any adverse effects on human health.
实验室实验的优点和局限性
The advantages of using 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost, its availability, and its versatility. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is a widely available and inexpensive reagent that can be used in a variety of laboratory experiments. In addition, 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is a versatile reagent that can be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
The limitations of using 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its reactivity and its instability. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is a highly reactive reagent that can react with a variety of compounds, including aldehydes and ketones. In addition, 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is an unstable reagent that can decompose over time.
未来方向
The potential future directions for 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% include the development of new synthetic methods, the study of its mechanism of action, and the development of new applications. In addition, 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% could be used to develop new catalysts and to study the biological activities of natural products. 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% could also be used to study the metabolism of drugs and to develop new drugs. Finally, 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% could be used in the development of new polymers and nanomaterials.
合成方法
5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. The most common method for the synthesis of 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is the Grignard reaction, which involves the reaction of an organomagnesium halide with an aldehyde or ketone to form an alkoxy magnesium halide. This reaction is then followed by the addition of a suitable nucleophile, such as a carboxylic acid or an alcohol, to form the desired product. The Wittig reaction is another common method for the synthesis of 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95%, which involves the reaction of an organophosphorus compound with an aldehyde or ketone to form an alkoxy phosphonium halide. This reaction is then followed by the addition of a suitable nucleophile, such as a carboxylic acid or an alcohol, to form the desired product. The Ullmann reaction is a third method for the synthesis of 5-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95%, which involves the reaction of an organocopper compound with an aldehyde or ketone to form an alkoxy copper halide. This reaction is then followed by the addition of a suitable nucleophile, such as a carboxylic acid or an alcohol, to form the desired product.
属性
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-14-6-5-12(8-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVPXVHEOYPQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685465 | |
| Record name | 3'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxymethylphenyl)-2-methoxyphenol | |
CAS RN |
1262000-64-5 | |
| Record name | 3'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



